molecular formula C10H7F2NO2 B11893737 5,7-difluoro-3-methoxyquinolin-2(1H)-one CAS No. 1150618-28-2

5,7-difluoro-3-methoxyquinolin-2(1H)-one

Katalognummer: B11893737
CAS-Nummer: 1150618-28-2
Molekulargewicht: 211.16 g/mol
InChI-Schlüssel: FBLJYOIUPXXQAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-Difluoro-3-methoxyquinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of fluorine atoms and a methoxy group in this compound may enhance its pharmacological properties and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-difluoro-3-methoxyquinolin-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Starting Material: A suitable precursor such as 5,7-difluoro-2-nitroaniline.

    Step 1: Nitration of 5,7-difluoroaniline to introduce the nitro group.

    Step 2: Reduction of the nitro group to an amine.

    Step 3: Cyclization with an appropriate reagent to form the quinolinone core.

    Step 4: Introduction of the methoxy group via methylation.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. Catalysts, solvents, and reaction conditions are carefully chosen to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could modify the quinolinone core or other functional groups.

    Substitution: Halogen atoms (fluorine) and the methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogenating agents or nucleophiles for substitution reactions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield quinolinone derivatives, while substitution could introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Catalysis: Quinolinone derivatives are often used as ligands in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Some quinolinones are known to inhibit specific enzymes, making them useful in biochemical research.

    Antimicrobial Activity: The compound may exhibit antimicrobial properties, useful in developing new antibiotics.

Medicine

    Drug Development: Potential use in developing new pharmaceuticals due to its unique structure and biological activity.

    Cancer Research: Some quinolinones have shown promise in cancer treatment research.

Industry

    Agriculture: Possible use as agrochemicals for pest control.

    Dyes and Pigments: Quinolinone derivatives are sometimes used in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action for 5,7-difluoro-3-methoxyquinolin-2(1H)-one would depend on its specific biological target. Generally, quinolinones may interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of fluorine atoms can enhance binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5,7-Difluoroquinolin-2(1H)-one: Lacks the methoxy group, which may affect its biological activity.

    3-Methoxyquinolin-2(1H)-one: Lacks the fluorine atoms, potentially altering its pharmacological properties.

    5,7-Dichloro-3-methoxyquinolin-2(1H)-one: Chlorine atoms instead of fluorine, which may result in different reactivity and biological effects.

Uniqueness

5,7-Difluoro-3-methoxyquinolin-2(1H)-one is unique due to the combination of fluorine atoms and a methoxy group, which can enhance its stability, lipophilicity, and biological activity compared to similar compounds.

Eigenschaften

CAS-Nummer

1150618-28-2

Molekularformel

C10H7F2NO2

Molekulargewicht

211.16 g/mol

IUPAC-Name

5,7-difluoro-3-methoxy-1H-quinolin-2-one

InChI

InChI=1S/C10H7F2NO2/c1-15-9-4-6-7(12)2-5(11)3-8(6)13-10(9)14/h2-4H,1H3,(H,13,14)

InChI-Schlüssel

FBLJYOIUPXXQAI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=C(C=C2F)F)NC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.